

# In vitro comparison of unoprostone and latanoprost on MMP expression

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Isopropyl Unoprostone |           |
| Cat. No.:            | B1683727              | Get Quote |

# Unoprostone and Latanoprost: An In Vitro Showdown of MMP Expression

A comparative analysis of two prostaglandin analogs reveals distinct effects on matrix metalloproteinase expression in ocular cells, offering insights into their mechanisms of action in glaucoma treatment.

For researchers and clinicians in the field of ophthalmology, understanding the nuanced differences between therapeutic agents is paramount. This guide provides a detailed in vitro comparison of unoprostone and latanoprost, two prostaglandin F2 $\alpha$  analogs used to lower intraocular pressure (IOP), with a specific focus on their influence on matrix metalloproteinase (MMP) expression. The differential regulation of these enzymes, which are crucial for extracellular matrix remodeling in the eye's outflow pathways, may underlie the observed variations in their clinical efficacy.

# **Data Summary: MMP and TIMP Regulation**

The following tables summarize the quantitative effects of unoprostone and latanoprost on the expression and activity of various MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), in cultured human ciliary body smooth muscle (CBSM) cells and trabecular meshwork (TM) endothelial cells. Data is presented as the percentage change from control.



Table 1: Effect of Unoprostone and Latanoprost on MMP and TIMP Protein Expression in Human Ciliary Body Smooth Muscle (CBSM) Cells[1][2]

| Protein   | Latanoprost (% Change) | Unoprostone (% Change) |
|-----------|------------------------|------------------------|
| MMPs      |                        |                        |
| Pro-MMP-1 | ↑ (Increased)          | ↑ (Increased)          |
| Pro-MMP-2 | ↔ (No Change)          | ↓ (21% ± 3%)           |
| Pro-MMP-3 | ↑ (Increased)          | ↑ (Increased)          |
| Pro-MMP-9 | ↑ (Increased)          | ↑ (Increased)          |
| TIMPs     |                        |                        |
| TIMP-1    | ↔ (No Change)          | 100% ± 20%)            |
| TIMP-2    | ↔ (No Change)          | ↓ (35% ± 8%)           |
| TIMP-3    | ↑ (Increased)          | ↑ (Increased)          |
| TIMP-4    | ↔ (No Change)          | ↑ (61% ± 11%)          |

Table 2: Effect of Unoprostone and Latanoprost on MMP Activity in Human Ciliary Body Smooth Muscle (CBSM) Cells (Zymography)[1][2]

| Enzyme Activity | Latanoprost (% Change) | Unoprostone (% Change) |
|-----------------|------------------------|------------------------|
| MMP-1           | ↔ (No Change)          | ↔ (No Change)          |
| MMP-2           | ↔ (No Change)          | Not Reported           |
| MMP-3           | Not Detected           | Not Detected           |
| MMP-9           | ↑ (75% ± 24%)          | Not Reported           |

Table 3: Effect of Unoprostone and Latanoprost on MMP and TIMP Protein Expression in Human Trabecular Meshwork (TM) Endothelial Cells[3][4]



| Protein   | Latanoprost (% Change) | Unoprostone (% Change) |
|-----------|------------------------|------------------------|
| MMPs      |                        |                        |
| Pro-MMP-1 | ↑ (Increased)          | ↑ (Increased)          |
| Pro-MMP-3 | ↑ (Increased)          | Indeterminate          |
| Pro-MMP-9 | ↑ (Increased)          | ↑ (Increased)          |
| TIMPs     |                        |                        |
| TIMP-2    | ↑ (Increased)          | Indeterminate          |
| TIMP-4    | ↑ (Increased)          | ↑ (Increased)          |

Table 4: Effect of Unoprostone and Latanoprost on MMP Activity in Human Trabecular Meshwork (TM) Endothelial Cells (Zymography)[3][4]

| Enzyme Activity    | Latanoprost (% Change) | Unoprostone (% Change) |
|--------------------|------------------------|------------------------|
| Intermediate MMP-1 | ↑ (Increased)          | No Increase            |
| MMP-9              | ↑ (Increased)          | No Increase            |

## **Experimental Protocols**

The data presented in this guide is based on the following experimental methodologies.

### **Cell Culture and Treatment**

Human ciliary body smooth muscle (CBSM) cells were isolated from donor corneoscleral rims. [1][2] Similarly, human trabecular meshwork (TM) endothelial cells were cultured for the experiments.[3][4] For the experiments, the cells were incubated for 24 hours with either a control medium (0.015% ethanol in DMEM) or medium containing the free acid forms of the prostaglandin analogs.[1][2] The pharmacological concentrations used were 0.03  $\mu$ g/mL for latanoprost and 0.145  $\mu$ g/mL for unoprostone.[1][3]

## **Western Blot Analysis**



To determine the relative protein concentrations of MMPs and TIMPs, Western blot analysis was performed.[1][2] Conditioned media from the cell cultures were collected to analyze secreted proteins like MMP-1, -2, -3, and -9, and TIMP-1, -2, -3, and -4.[3] For membrane-bound proteins such as MMP-24, cell lysates were used.[3]

## **Zymography**

The enzymatic activity of MMPs was assessed using zymography.[1][2] This technique allows for the detection of active forms of MMPs in the conditioned media.



Click to download full resolution via product page

Experimental workflow for in vitro comparison.



Check Availability & Pricing

# **Signaling and Mechanism of Action**

Both latanoprost and unoprostone are prostaglandin F2α analogs that lower IOP primarily by increasing uveoscleral outflow.[5][6][7] This process is thought to be mediated by the remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork, a process in which MMPs play a critical role.[8] These drugs bind to the FP receptor, initiating a signaling cascade that leads to the upregulation of certain MMPs.[1] The differential effects of latanoprost and unoprostone on MMP and TIMP expression may be related to their varying affinities for the FP receptor.[1]





Click to download full resolution via product page

Simplified signaling pathway for prostaglandin analogs.

In conclusion, while both latanoprost and unoprostone upregulate the expression of several key MMPs involved in extracellular matrix turnover, notable differences exist. Latanoprost appears



to be a more potent inducer of MMP activity, particularly MMP-9, in both CBSM and TM cells. Conversely, unoprostone uniquely increases the expression of TIMP-1 and TIMP-4 while decreasing MMP-2 expression in CBSM cells. These distinctions in their in vitro profiles may contribute to the observed differences in their clinical efficacy in lowering intraocular pressure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effect of bimatoprost, latanoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human ciliary body smooth muscle cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Prostaglandin Analogs: Latanoprost, Bimatoprost, and Unoprostone on Matrix Metalloproteinases and Their Inhibitors in Human Trabecular Meshwork Endothelial Cells -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additive effect of unoprostone and latanoprost in patients with elevated intraocular pressure PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of prostaglandin therapy: latanoprost and unoprostone PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of latanoprost (Xalatan) and isopropyl unoprostone (Rescula) in normal and glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases and Glaucoma Treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In vitro comparison of unoprostone and latanoprost on MMP expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683727#in-vitro-comparison-of-unoprostone-and-latanoprost-on-mmp-expression]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com